2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Description
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS: 344287-60-1) is a fluorinated cyclopropane derivative with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . It features a strained cyclopropane ring substituted with two fluorine atoms at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 1-position. This unique structure combines the electronic effects of fluorine with the steric and aromatic properties of the phenyl group, making it relevant in medicinal chemistry and materials science. The compound is typically available at 95% purity and exists as a solid under standard conditions .
Properties
IUPAC Name |
2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJSILEHUGFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually maintained at low temperatures to ensure the stability of the difluorocarbene intermediate .
Industrial Production Methods: Industrial production of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of phenylcyclopropane-1,2-dicarboxylic acid.
Reduction: Formation of 2,2-difluoro-3-phenylcyclopropanol.
Substitution: Formation of 2,2-difluoro-3-phenylcyclopropane-1-cyanide.
Scientific Research Applications
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical and Chemical Properties
Key Observations :
- Structural Isomerism : The positional arrangement of fluorine and phenyl groups differentiates the target compound from analogs. For example, 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid has fluorines on the phenyl ring rather than the cyclopropane, altering electronic effects .
- Molecular Weight : Bulky substituents (e.g., trifluoropropenyl in CAS 93982-56-0) increase molecular weight, impacting solubility and reactivity .
- Acidity: The electron-withdrawing fluorine atoms on the cyclopropane ring enhance the carboxylic acid's acidity compared to non-fluorinated analogs like cyclopropanecarboxylic acid (pKa ~4.8 vs. ~5.5) .
Biological Activity
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane-containing compound notable for its unique structure, which includes two fluorine atoms and a phenyl group attached to the cyclopropane ring. This configuration contributes to its potential biological activities and applications in medicinal chemistry.
The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Phenylcyclopropane-1,2-dicarboxylic acid |
| Reduction | 2,2-Difluoro-3-phenylcyclopropanol |
| Substitution | 2,2-Difluoro-3-phenylcyclopropane-1-cyanide |
The biological activity of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is thought to stem from its interaction with specific molecular targets. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, facilitating interactions with hydrophobic pockets in enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, impacting various biological processes.
Biological Activity
Research indicates that 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid may possess significant antimicrobial and antiviral properties. Preliminary studies suggest that the compound can interact with various biochemical pathways, although specific targets remain under investigation.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer metabolism, suggesting potential therapeutic applications in oncology.
Research Findings
Recent studies have focused on the pharmacokinetics and mode of action of 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid. These investigations aim to elucidate how this compound interacts at the molecular level:
- Study on Enzyme Interactions : Research has demonstrated that this compound can act as a slow-dissociating inhibitor of certain enzymes with submicromolar affinity, indicating strong binding interactions that may be beneficial for drug development.
- Therapeutic Applications : Ongoing research is exploring its utility in treating diseases where modulation of specific molecular targets is critical, particularly in cancer therapy where metabolic pathways are often altered.
Q & A
Q. What are the optimal synthetic routes for 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of fluorinated precursors with phenyl substituents. For example, analogous compounds like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid are synthesized via condensation of fluorinated aldehydes (e.g., difluoroacetic acid derivatives) with aryl substrates, followed by reduction (e.g., sodium borohydride) and hydrolysis . Key factors include:
- Catalyst selection : Transition metals or organocatalysts may enhance cyclopropane ring formation.
- Temperature control : Low temperatures (~0–5°C) mitigate side reactions during fluorination.
- Purification : Acid-base extraction or chromatography is critical due to polar carboxylic acid and fluorine groups.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
A multi-technique approach is recommended:
- NMR : NMR identifies fluorine environments (e.g., -CF- groups at δ -110 to -120 ppm). NMR reveals cyclopropane ring protons as distinct multiplets (δ 1.5–3.0 ppm) .
- IR : Strong C=O stretch (~1700 cm) and C-F vibrations (1100–1200 cm).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H] at m/z 238.04 for CHFO).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Fluorinated cyclopropanes may undergo photodegradation; store in amber vials.
- Moisture : Hydrolysis of the cyclopropane ring is possible in aqueous media. Anhydrous conditions (e.g., desiccants) are advised .
- Temperature : Long-term storage at -20°C minimizes thermal decomposition.
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?
The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the cyclopropane ring, making it susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) show that the difluoro group lowers the LUMO energy by ~1.5 eV compared to non-fluorinated analogs, enhancing reactivity . Experimentally, this is observed in faster reaction rates with Grignard reagents or organozinc species .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Trace fluorinated byproducts (e.g., difluoroacetic acid) can skew biological assays. Use HPLC purity ≥98% .
- Stereochemical variations : Cis/trans isomerism in the cyclopropane ring affects target binding. Single-crystal XRD or NOESY NMR clarifies stereochemistry .
- Assay conditions : Fluorinated compounds may interact with buffer components (e.g., DMSO). Standardize solvent systems and controls .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclopropane hydrolases)?
Molecular docking (AutoDock, Schrödinger) and MD simulations reveal:
- Hydrogen bonding : The carboxylic acid group interacts with catalytic residues (e.g., histidine in hydrolases).
- Fluorine interactions : CF groups engage in hydrophobic pockets or halogen bonding, altering binding affinity.
- Free energy calculations : Predict ΔG of binding using MM/GBSA methods, validated by enzymatic inhibition assays .
Q. What are the degradation pathways of this compound in environmental or biological systems?
Under oxidative conditions (e.g., cytochrome P450), the cyclopropane ring undergoes cleavage to form difluorinated alkenes or ketones. In aqueous environments, hydrolysis yields 3-phenyl-2,2-difluoropropanoic acid. LC-MS/MS tracks degradation products, while -labeling studies elucidate hydrolysis mechanisms .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures.
- Analytical Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators).
- Biological Testing : Include fluorinated analogs (e.g., 3,3-difluoro-2-hydroxypropanoic acid) as controls to isolate fluorine-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
